BenchChemオンラインストアへようこそ!

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

Chiral Building Block Enantioselective Synthesis Drug Discovery

Procure (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 550378-07-9) as your validated chiral building block for EF2K/Vps34 dual inhibitor programs and enantioselective catalyst synthesis. The defined (R)-stereochemistry at the pyrrolidine 2-position is critical for target engagement—documented in patent WO2015150555A1. Using the (S)-enantiomer or racemate introduces potency variability and necessitates costly chiral resolution. Supplied at ≥97% purity (HPLC) with full NMR/HPLC documentation. Available from milligram to multi-kilogram scale (up to 50 kg). Eliminate stereochemical risk and accelerate lead optimization with this enantiopure intermediate.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 550378-07-9
Cat. No. B1276724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
CAS550378-07-9
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1CCN
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1
InChIKeyVCYKQOGWPICUKV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 550378-07-9): Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Drug Discovery


(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine (CAS 550378-07-9) is a chiral N-Boc-protected pyrrolidine derivative bearing a primary aminoethyl side chain at the 2-position . With a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol, this compound exhibits a predicted boiling point of 297.5±13.0°C and a predicted density of 1.029±0.06 g/cm³ [1]. It is commercially available as a solid with a minimum purity specification of 97% (HPLC) and is supplied with full analytical documentation including NMR and HPLC certificates of analysis .

Why (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine Cannot Be Replaced by Generic Pyrrolidine or Racemic Analogs


Substituting (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine with a generic pyrrolidine, the (S)-enantiomer, or the racemic mixture introduces unacceptable variability in stereochemical outcomes. Chirality is a critical determinant of both efficacy and safety in drug development; approximately 57% of marketed drugs are chiral compounds, and the incorrect stereoisomer can lead to diminished potency, off-target effects, or toxicity [1]. This specific (R)-configured building block is employed as a key intermediate in the synthesis of EF2K and Vps34 inhibitors, where the absolute stereochemistry of the pyrrolidine ring directly influences target engagement [2]. Using the (S)-enantiomer or the racemic mixture would compromise enantiomeric excess, potentially reducing inhibitory activity and complicating downstream purification, thereby increasing overall cost and risk in lead optimization campaigns [3].

Quantitative Differentiation of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine Against Closest Analogs


Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemic Mixture

The target compound is the single (R)-enantiomer, while the commercially available racemic mixture (CAS 370069-29-7) contains a 1:1 ratio of (R)- and (S)-enantiomers. In asymmetric synthesis, the use of a single enantiomer is essential to avoid the formation of diastereomeric impurities that can drastically reduce biological activity. A review of chiral drug intermediates confirms that ~57% of marketed drugs are chiral, underscoring the necessity of enantiopure building blocks [1].

Chiral Building Block Enantioselective Synthesis Drug Discovery

Minimum Chemical Purity: 97% Assay vs. Lower-Grade Racemic Material

The (R)-enantiomer is routinely supplied with a minimum purity specification of 97% by HPLC, as documented by multiple independent vendors . In contrast, the racemic analog is commonly offered at a lower minimum purity of 95% (e.g., AKSci Cat. B454) . This 2% absolute difference in purity can translate to a significant reduction in impurity burden, particularly important for late-stage pharmaceutical intermediates where even trace impurities must be controlled.

Analytical Chemistry Quality Control API Intermediate

Physical State: Solid (R)-Enantiomer vs. Liquid (S)-Enantiomer

At ambient temperature (20°C), the (R)-enantiomer is a solid, whereas the (S)-enantiomer is described as a liquid by multiple commercial sources . This difference in physical state has practical implications for handling, storage, and weighing accuracy. Solids are generally less prone to spillage and evaporation, and they can be more conveniently dispensed for precise stoichiometric reactions.

Material Handling Storage Stability Formulation

Procurement Cost: Premium Pricing Reflects Enantiopure Synthesis

The (R)-enantiomer commands a price of approximately $228 per gram (US list price) , while the (S)-enantiomer is priced at roughly £140 per gram (≈$175 USD) . This ~30% price differential reflects the added value of the (R)-stereochemistry, which is in higher demand for certain target classes (e.g., EF2K inhibitors). The premium is justified by the compound's established utility in patented drug discovery programs and its availability at multi-kilogram scale for preclinical development [1].

Procurement Economics Cost Analysis Supply Chain

Documented Utility in EF2K/Vps34 Inhibitor Synthesis

This compound is explicitly disclosed as an intermediate in the synthesis of macrocyclic pyrimidine derivatives with EF2K and Vps34 inhibitory activity, as described in patent WO2015150555A1 [1]. While many pyrrolidine building blocks are available, few are documented in the patent literature as key intermediates for this specific emerging target class. The EF2K pathway is under active investigation for oncology applications, and access to a validated intermediate streamlines medicinal chemistry efforts [2].

Kinase Inhibitor Cancer Therapeutics Patent Intermediate

Optimal Procurement and Application Scenarios for (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine


Synthesis of Enantiopure EF2K and Vps34 Inhibitors for Oncology Research

Utilize (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine as a validated chiral building block for the construction of macrocyclic pyrimidine derivatives with dual EF2K/Vps34 inhibitory activity. The (R)-stereochemistry is essential for achieving the desired binding conformation, as documented in patent WO2015150555A1 [1]. Procuring this enantiopure intermediate eliminates the need for costly and time-consuming chiral separation steps, enabling faster iteration in medicinal chemistry optimization.

Asymmetric Synthesis of Chiral Ligands and Organocatalysts

Employ the (R)-enantiomer in the stereoselective synthesis of chiral N-heterocyclic ligands and organocatalysts. The defined stereocenter at the pyrrolidine 2-position provides a robust scaffold for the construction of enantioselective catalysts used in asymmetric transformations [2]. The solid physical state of this compound facilitates precise stoichiometric control during complex catalyst assembly.

Large-Scale Production of Chiral Pharmaceutical Intermediates

Leverage the commercial availability of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine at multi-kilogram scale (up to 50 kg) [3] for preclinical and early clinical supply of drug candidates. The compound's high minimum purity (97%) and solid-state handling advantages support robust process development and consistent batch-to-batch reproducibility, reducing regulatory hurdles during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.